molecular formula C21H16Cl2NO2P B11958845 N-(2,2-Dichloro-1-(diphenyl-phosphinoyl)-vinyl)-benzamide

N-(2,2-Dichloro-1-(diphenyl-phosphinoyl)-vinyl)-benzamide

Cat. No.: B11958845
M. Wt: 416.2 g/mol
InChI Key: WPUDSQKXSRACLV-UHFFFAOYSA-N
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Description

N-(2,2-Dichloro-1-(diphenyl-phosphinoyl)-vinyl)-benzamide is a benzamide derivative featuring a dichlorovinyl group and a diphenylphosphinoyl moiety. This structure confers unique electronic and steric properties, distinguishing it from simpler benzamide analogs. The diphenylphosphinoyl group may contribute to polarity, solubility, and coordination behavior, making this compound of interest in organic synthesis and medicinal chemistry.

Properties

Molecular Formula

C21H16Cl2NO2P

Molecular Weight

416.2 g/mol

IUPAC Name

N-(2,2-dichloro-1-diphenylphosphorylethenyl)benzamide

InChI

InChI=1S/C21H16Cl2NO2P/c22-19(23)21(24-20(25)16-10-4-1-5-11-16)27(26,17-12-6-2-7-13-17)18-14-8-3-9-15-18/h1-15H,(H,24,25)

InChI Key

WPUDSQKXSRACLV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC(=C(Cl)Cl)P(=O)(C2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Benzamide Derivatives

N-[2-(3,4-Dimethoxyphenyl)ethyl]benzamide (Rip-B)
  • Structure: Contains a 3,4-dimethoxyphenethylamine substituent instead of dichlorovinyl and phosphinoyl groups.
  • Synthesis : Synthesized via reaction of benzoyl chloride with 3,4-dimethoxyphenethylamine (80% yield), highlighting efficient amide bond formation .
  • Physical Properties : Melting point = 90°C, lower than expected for the target compound due to reduced steric hindrance and absence of electronegative groups.
N-(2-Vinylphenyl)amides
  • Reactivity : Substituents on the benzamide ring (e.g., methyl, methoxy, halogens) influence reaction outcomes. Electron-withdrawing groups (Cl, Br) enhance reactivity in persulfate-activated reactions, yielding products in 84–92% .
  • Comparison : The dichlorovinyl group in the target compound may similarly enhance electrophilicity but could introduce steric challenges in reactions.
N-Benzimidazol-1-yl methyl-benzamide Derivatives
  • Bioactivity : Halogenated derivatives (e.g., 3a, 3e, 3g) exhibit anti-inflammatory and analgesic activity with reduced gastric toxicity, suggesting that chloro substituents improve therapeutic indices .
  • Implications : The dichloro groups in the target compound may confer analogous bioactivity advantages, though this requires experimental validation.

Role of Phosphorus-Containing Groups

2-(Diphenylphosphanyl)-N-(2-hydroxyethyl)benzamide
  • Structure : Contains a diphenylphosphanyl group linked via a hydroxyethyl chain.
  • Synthesis : High-yield routes (87–99%) demonstrate feasibility of incorporating phosphorus-based groups into benzamides .
  • This could enhance solubility or alter coordination chemistry in metal-catalyzed reactions.

Key Comparative Data Table

Compound Key Substituents Synthesis Yield Melting Point Notable Properties
N-(2,2-Dichloro-1-(diphenylphosphinoyl)-vinyl)-benzamide Dichlorovinyl, diphenylphosphinoyl N/A N/A High electron-withdrawing effects
N-[2-(3,4-Dimethoxyphenyl)ethyl]benzamide (Rip-B) 3,4-Dimethoxyphenethyl 80% 90°C Lower steric hindrance
N-(2-Vinylphenyl)amides Halogens, alkyl groups 84–92% Not reported Enhanced electrophilicity
2-(Diphenylphosphanyl)-N-(2-hydroxyethyl)benzamide Diphenylphosphanyl, hydroxyethyl 87–99% Not reported High synthetic efficiency

Mechanistic and Functional Insights

  • Electronic Effects: The dichloro and phosphinoyl groups in the target compound likely increase electrophilicity at the vinyl position, making it reactive toward nucleophiles or in cycloaddition reactions. This contrasts with Rip-B, where electron-donating methoxy groups may direct reactivity toward aromatic substitution .
  • Biological Potential: While halogenated benzamides in show bioactivity, the phosphinoyl group in the target compound could introduce unique binding interactions with biological targets, such as enzyme active sites or metal ions .

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